Indigo

Description

Structure

3D Structure

Properties

IUPAC Name |

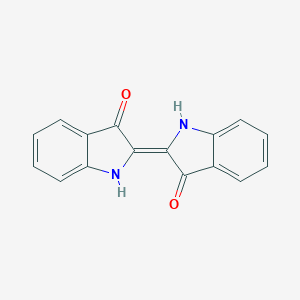

2-(3-hydroxy-1H-indol-2-yl)indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQILFGKZUJYXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026279 | |

| Record name | Indigo dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB] | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indigo | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.35 (NTP, 1992) - Denser than water; will sink, 1.35 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

DARK-BLUE POWDER WITH COPPERY LUSTER | |

CAS No. |

482-89-3, 68651-46-7, 64784-13-0 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indigo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indigo (dye) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068651467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D&C Blue No. 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064784130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDIGO | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indigo dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIGO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G5BK41P4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

734 to 738 °F (decomposes) (NTP, 1992) | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Indigo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of indigo, a historically significant dye that continues to be a subject of scientific interest. This document details both classical and modern synthetic methodologies, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development.

Chemical Structure and Properties of this compound

This compound is a dark blue crystalline powder with the chemical formula C₁₆H₁₀N₂O₂.[1] Its deep color arises from a conjugated system of double bonds within its planar molecular structure, which causes it to absorb light in the orange part of the spectrum (λmax = 613 nm).[1] The molecule possesses a symmetrical trans structure and exhibits strong intra- and intermolecular hydrogen bonding, contributing to its high melting point and very low solubility in water and most organic solvents.[1][2] It is, however, soluble in solvents like dimethyl sulfoxide (DMSO), chloroform, and concentrated sulfuric acid.[1]

The core structure of this compound consists of two indole rings linked by a central carbon-carbon double bond. Each indole unit contains a carbonyl group and an amine group. This unique arrangement is responsible for its characteristic properties and reactivity.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₁₆H₁₀N₂O₂ | [1] |

| Molar Mass | 262.27 g/mol | [1] |

| Appearance | Dark blue crystalline powder | [1] |

| Melting Point | 390–392 °C (sublimes) | [1] |

| Density | 1.199 g/cm³ | [1] |

| Maximum Absorption (λmax) | 613 nm | [1] |

| Solubility in Water | 990 µg/L (at 25 °C) | [1] |

Synthesis of this compound

The synthesis of this compound has a rich history, evolving from natural extraction methods to sophisticated industrial processes. This section details the key synthetic routes, from the historical natural processes to the laboratory and industrial syntheses developed over the last two centuries.

Historical Natural Synthesis

Historically, this compound was extracted from plants of the Indigofera genus, which contain the precursor indican.[1] The process involved the enzymatic hydrolysis of indican to indoxyl, followed by air oxidation to form the insoluble this compound dye.[3] A similar process was used in Europe with the woad plant (Isatis tinctoria).[4]

Baeyer-Drewson this compound Synthesis (Laboratory Scale)

Developed in 1882 by Adolf von Baeyer and Viggo Drewsen, this method provides a straightforward laboratory-scale synthesis of this compound.[5] It involves an aldol condensation of o-nitrobenzaldehyde with acetone in the presence of a base.[5]

Materials:

-

o-Nitrobenzaldehyde

-

Acetone

-

1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 1.0 g of o-nitrobenzaldehyde in 20 mL of acetone in a suitable flask.[5][6]

-

While stirring vigorously, add 5 mL of 1 M NaOH solution dropwise.[5][6]

-

Continue stirring the mixture for 5-10 minutes. A dark precipitate of this compound will form.[5][6]

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with deionized water until the filtrate runs colorless.

-

Wash the solid with two 20 mL portions of ethanol.[5]

-

Dry the resulting this compound powder.

Heumann and Heumann-Pfleger Syntheses (Industrial Scale)

The first commercially viable synthetic routes for this compound were developed by Karl Heumann. These methods, particularly the subsequent modifications by Johannes Pfleger, form the basis of modern industrial this compound production.

This route starts from aniline and involves the synthesis of N-phenylglycine, which is then cyclized to indoxyl at high temperatures in an alkali melt. The indoxyl is subsequently oxidized to this compound.[7]

A significant improvement to the first Heumann synthesis was the addition of sodium amide (NaNH₂) to the alkali fusion by Pfleger.[8] This allowed the reaction to proceed at a lower temperature (around 200°C instead of 300°C) and with higher yields.[9][10]

Part 1: Synthesis of N-Phenylglycine from Aniline

Materials:

-

Aniline

-

Chloroacetic acid

-

2 N Sodium Hydroxide (NaOH) solution

-

Ice

Procedure:

-

In a flask, neutralize 19 g of chloroacetic acid with 100 mL of 2 N NaOH solution in the cold.

-

Add 18.6 g of aniline to the solution.

-

Boil the mixture under reflux until the aniline has completely reacted and dissolved.

-

Cool the reaction mixture. N-phenylglycine will separate as an oil which will crystallize upon rubbing.

-

Cool the crystalline material on ice, collect it by filtration, and wash with a small amount of ice-cold water.

Part 2: Cyclization of N-Phenylglycine to Indoxyl and Oxidation to this compound (Conceptual)

Note: This part of the process is hazardous and requires specialized equipment due to the high temperatures and caustic molten alkali. The following is a conceptual outline based on the industrial process.

Materials:

-

N-phenylglycine

-

Sodium hydroxide (NaOH)

-

Potassium hydroxide (KOH)

-

Sodium amide (NaNH₂)

Procedure:

-

A molten mixture of NaOH, KOH, and NaNH₂ is prepared in a high-temperature reactor under an inert atmosphere.

-

N-phenylglycine is carefully added to the molten alkali at approximately 200-220°C.

-

The fusion is maintained at this temperature to facilitate the cyclization of N-phenylglycine to the indoxyl salt.

-

The resulting melt containing the indoxyl salt is then cooled and dissolved in water.

-

Air is bubbled through the aqueous solution to oxidize the indoxyl to this compound, which precipitates as a blue solid.

-

The precipitated this compound is collected by filtration, washed, and dried.

Purification and Characterization of Synthetic this compound

Crude synthetic this compound often contains impurities such as aniline and N-methylaniline.[4] Purification can be achieved by various methods, including washing with dilute acids, steam distillation, or treatment with organic solvents at elevated temperatures.[4] One patented method involves heating the crude this compound in an inert organic solvent, in which this compound is poorly soluble, to a temperature of 150-250°C to remove aniline impurities.[4]

The characterization of synthesized this compound is crucial to confirm its identity and purity. Common analytical techniques include:

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and confirm the characteristic blue color.[11]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches.

-

Raman Spectroscopy: This technique can be used to distinguish between synthetic and natural this compound samples based on subtle spectral differences.[12]

-

Mass Spectrometry: To confirm the molecular weight of the this compound molecule.

Conclusion

The synthesis of this compound represents a significant milestone in the history of organic chemistry and the chemical industry. From its natural origins to the sophisticated synthetic routes developed by pioneers like Baeyer and Heumann, the production of this compound has continually evolved. The detailed methodologies and data presented in this guide offer a valuable resource for researchers and professionals, enabling a deeper understanding and further exploration of this iconic molecule's chemistry and applications.

References

- 1. prepchem.com [prepchem.com]

- 2. vfsilesieux.free.fr [vfsilesieux.free.fr]

- 3. US5424453A - Purification of this compound - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. 6️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]

- 8. mkscienceset.com [mkscienceset.com]

- 9. Textile Insight: Production of Synthetic this compound [textileinsight.blogspot.com]

- 10. Characteristics of Color Produced by Awa Natural this compound and Synthetic this compound [mdpi.com]

- 11. Micro-Raman spectroscopy of natural and synthetic this compound samples - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Synthesis of an Icon: A Technical History of Indigo and its Chemical Pioneers

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The deep blue of indigo, a color that has captivated humanity for millennia, represents a pivotal chapter in the history of synthetic organic chemistry. The journey from plant-derived dye to large-scale industrial production is a story of scientific ingenuity, perseverance, and the birth of the modern chemical industry. This technical guide provides an in-depth exploration of the key synthetic routes to this compound, detailing the contributions of its pioneers and the evolution of its chemical synthesis.

The Dawn of Synthetic this compound: Adolf von Baeyer

The quest to synthesize this compound was a monumental challenge that attracted some of the 19th century's greatest chemical minds. It was the German chemist Johann Friedrich Wilhelm Adolf von Baeyer who first unraveled the molecule's structure in 1883 and developed several synthetic pathways.[1][2] His groundbreaking work on this compound and other dyes earned him the Nobel Prize in Chemistry in 1905.[2]

Baeyer's First Synthesis from Isatin (1878)

Baeyer's initial synthesis began with isatin, a compound he had identified as an oxidation product of this compound.[2] This synthesis, while not commercially viable, was a landmark proof of concept. The process involved the reduction of isatin to a related compound, which then dimerized to form this compound.[2]

Experimental Protocol: Baeyer's Synthesis from Isatin

While detailed industrial protocols are not available, the general laboratory procedure involved the following steps:

-

Chlorination of Isatin: Isatin is treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to form isatin chloride.[2]

-

Reduction: The resulting isatin chloride is then reduced using a reducing agent like zinc dust in acetic acid to yield this compound.[2]

This early method was hampered by the high cost and limited availability of isatin.

The Baeyer-Drewsen this compound Synthesis (1882)

A more practical laboratory-scale synthesis was developed by Baeyer and Viggo Drewsen . This method, starting from 2-nitrobenzaldehyde and acetone, remains a classic experiment in organic chemistry education.[2][3]

Experimental Protocol: Baeyer-Drewsen this compound Synthesis

This aldol condensation reaction is performed under alkaline conditions.[3]

-

Dissolution: Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.

-

Dilution: Add 35 mL of deionized water to the solution.

-

Base Addition: While stirring vigorously, add 5 mL of a 1 M sodium hydroxide solution dropwise. The solution will turn a deep yellow and then darken as a precipitate of this compound forms within seconds.

-

Reaction Time: Continue stirring the mixture for 5-10 minutes.

-

Isolation: Collect the this compound precipitate by vacuum filtration.

-

Washing: Wash the solid with deionized water until the filtrate is colorless, followed by a wash with ethanol.

-

Drying: Dry the product at 40°C under reduced pressure.

A typical yield for this laboratory procedure is around 37%.[4]

Baeyer's Synthesis from Cinnamic Acid (1880)

Baeyer also developed a synthetic route starting from cinnamic acid, which was converted to o-nitrophenylpropiolic acid.[5] This intermediate could then be transformed into this compound.[5] While this method was explored for industrial application, it ultimately proved to be too expensive for large-scale production.[2]

The Industrial Revolution of this compound: Karl Heumann and Johannes Pfleger

The key to unlocking the industrial-scale production of this compound lay in finding an economically viable process using readily available starting materials. This breakthrough was achieved by Karl Heumann , who developed two crucial synthetic routes.

Heumann's First Synthesis from N-Phenylglycine (1890)

Heumann's first approach utilized aniline, a cheap and abundant chemical, as the starting material. Aniline is converted to N-phenylglycine, which is then cyclized to form indoxyl, the immediate precursor to this compound.[5][6]

The critical step in this synthesis was the fusion of N-phenylglycine with molten alkali at approximately 300°C to induce ring closure.[6] However, this high temperature led to partial decomposition of the starting material, resulting in low yields.[5]

Heumann's Second Synthesis from Anthranilic Acid (1897)

Recognizing the limitations of his first method, Heumann developed a more efficient route starting from anthranilic acid.[5] This synthesis, which became the basis for the first large-scale industrial production by BASF in 1897, achieved significantly higher yields of 70-90%.[2][5]

Industrial Process Overview: Heumann's Second Synthesis

-

Starting Material Synthesis: Anthranilic acid was produced on an industrial scale from naphthalene, a byproduct of coal tar. Naphthalene was oxidized to phthalic acid, which was then converted to phthalamide and subsequently to anthranilic acid via the Hofmann rearrangement.[2]

-

Formation of Phenylglycine-o-carboxylic acid: Anthranilic acid is reacted with chloroacetic acid to form N-phenylglycine-o-carboxylic acid.

-

Cyclization and Decarboxylation: This intermediate is then heated under alkaline conditions to form 2-indoxyl-carboxylic acid, which readily decarboxylates to yield indoxyl.

-

Oxidation: The resulting indoxyl is oxidized by air to form this compound.

The Heumann-Pfleger Synthesis (1901)

The final piece of the industrial puzzle was put in place by Johannes Pfleger . He significantly improved upon Heumann's first synthesis from N-phenylglycine by introducing sodium amide (NaNH₂) to the molten alkali fusion.[6][7] This powerful dehydrating agent facilitated the ring-closure reaction, allowing the temperature to be lowered to 200°C and dramatically increasing the yield to as high as 90%.[6][7] This modification made the process highly efficient and economically successful.[6]

Industrial Process Overview: Heumann-Pfleger Synthesis

-

N-Phenylglycine Synthesis: N-phenylglycine is produced from aniline, formaldehyde, and hydrogen cyanide.[2]

-

Fusion and Cyclization: The N-phenylglycine is fused with a mixture of sodium hydroxide and sodium amide at 200°C under anhydrous conditions to produce indoxyl.[2][7]

-

Oxidation: The indoxyl is then oxidized with air to form this compound.[8]

Quantitative Comparison of this compound Synthesis Methods

The following table summarizes the key quantitative data for the major this compound synthesis routes, providing a clear comparison of their efficiency and reaction conditions.

| Synthesis Method | Pioneer(s) | Starting Material(s) | Key Reagents | Temperature (°C) | Yield (%) | Commercial Viability |

| From Isatin | A. von Baeyer | Isatin | PCl₅, Zn/CH₃COOH | - | Low | No |

| Baeyer-Drewsen | A. von Baeyer, V. Drewsen | 2-Nitrobenzaldehyde, Acetone | NaOH | Room Temperature | ~37 (Lab scale) | No (High cost of starting material) |

| From Cinnamic Acid | A. von Baeyer | Cinnamic Acid | - | - | - | No (Too expensive) |

| Heumann I | K. Heumann | N-Phenylglycine (from Aniline) | Molten Alkali (NaOH/KOH) | ~300 | Low | No (Low yield) |

| Heumann II | K. Heumann | Anthranilic Acid | Chloroacetic Acid, Alkali | High | 70-90 | Yes (First industrial process) |

| Heumann-Pfleger | K. Heumann, J. Pfleger | N-Phenylglycine (from Aniline) | NaOH, NaNH₂ | 200 | up to 90 | Yes (Highly efficient) |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core chemical transformations in the key this compound synthesis routes.

References

- 1. sciepub.com [sciepub.com]

- 2. 6️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]

- 3. Baeyer–Drewsen this compound synthesis - Wikipedia [en.wikipedia.org]

- 4. azbuki.bg [azbuki.bg]

- 5. mkscienceset.com [mkscienceset.com]

- 6. Textile Insight: Production of Synthetic this compound [textileinsight.blogspot.com]

- 7. scribd.com [scribd.com]

- 8. Production Methods of Indigo_Chemicalbook [chemicalbook.com]

Polarity and Solubility of the Indigo Molecule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polarity of the indigo molecule and its solubility characteristics in organic solvents. The information presented herein is intended to support research and development activities where this compound or its derivatives are of interest.

Molecular Polarity of this compound

The this compound molecule, with the chemical formula C₁₆H₁₀N₂O₂, possesses a unique structural arrangement that dictates its polarity and, consequently, its solubility. While it is often broadly classified as a nonpolar molecule due to its overall symmetry (C2h point group), a closer examination of its functional groups reveals a more nuanced charge distribution.[1]

The molecule's core structure consists of two indole rings linked by a central carbon-carbon double bond. Each indole unit contains a carbonyl group (C=O) and a secondary amine group (-NH-). The presence of these electronegative oxygen and nitrogen atoms introduces polar covalent bonds (C=O and N-H), creating localized regions of partial negative (on the oxygen and nitrogen) and partial positive (on the adjacent carbon and hydrogen) charge.[2][3] These polar bonds give rise to dipole-dipole interactions.

A critical feature of the this compound molecule is the formation of strong intramolecular and intermolecular hydrogen bonds.[4] The hydrogen atom of the N-H group on one half of the molecule can form a hydrogen bond with the carbonyl oxygen atom on the other half (intramolecular) or with neighboring this compound molecules (intermolecular). This extensive hydrogen bonding network is a primary determinant of this compound's physical properties, including its high melting point and notably low solubility.

Solubility of this compound in Organic Solvents

The principle of "like dissolves like" is fundamental to understanding the solubility of this compound. Given its predominantly nonpolar character with localized polar regions, this compound exhibits poor solubility in highly polar solvents like water and also in completely nonpolar solvents.[4] Its solubility is favored in certain polar aprotic and some nonpolar aromatic organic solvents that can effectively disrupt the strong intermolecular hydrogen bonds of the solid-state this compound.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that obtaining precise and consistent solubility data for this compound is challenging due to its very low solubility in most common solvents.

| Solvent | Chemical Formula | Polarity | Solubility at 25°C ( g/100 mL) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 3.3 |

| 25% Ethanol (in water) | C₂H₅OH | Polar Protic | 0.5 |

| 25% Propylene Glycol (in water) | C₃H₈O₂ | Polar Protic | 0.6 |

| Water | H₂O | Polar Protic | < 0.1 |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble, quantitative data not readily available |

| Nitrobenzene | C₆H₅NO₂ | Polar Aprotic | Soluble, quantitative data not readily available |

| Aniline | C₆H₅NH₂ | Polar | Soluble, quantitative data not readily available |

| Glacial Acetic Acid | CH₃COOH | Polar Protic | Soluble, quantitative data not readily available |

Note: The term "soluble" for chloroform, nitrobenzene, aniline, and glacial acetic acid indicates that these solvents are known to dissolve this compound, but specific quantitative values in g/100 mL at a standard temperature were not consistently available in the surveyed literature.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent, based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound powder (high purity)

-

Selected organic solvent(s)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Standard laboratory glassware

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the chosen organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined empirically.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vial at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

For further clarification, filter the collected supernatant through a syringe filter into a clean vial.

-

-

Quantification of Dissolved this compound:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known factor to fall within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Prepare a series of standard solutions of this compound and measure their absorbance at λmax to create a calibration curve (Beer-Lambert plot).

-

Dilute the filtered saturated solution to an appropriate concentration where the absorbance falls within the linear range of the instrument.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, remembering to factor in the dilution.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as g/100 mL or mg/L, at the specified temperature.

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Visualization of Structure-Solubility Relationship

The following diagrams illustrate the key molecular features of this compound and the logical relationship between its structure and its low solubility in many solvents.

Caption: Molecular components of the this compound dye.

References

A Technical Guide to the Fluorescence Quantum Yield of Indigo

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fluorescence quantum yield of indigo, a molecule of significant historical and scientific interest. Renowned for its vibrant blue color and remarkable photostability, this compound's photophysical properties are a subject of ongoing research. A key aspect of this is its exceptionally low fluorescence quantum yield, a direct consequence of efficient non-radiative decay pathways. This document provides a comprehensive overview of the quantitative data available, detailed experimental protocols for quantum yield determination, and a visualization of the underlying photophysical processes.

Core Concepts: Understanding this compound's Low Fluorescence

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1] For this compound and its derivatives, this value is notably low, indicating that the majority of absorbed energy is dissipated through non-radiative pathways rather than being emitted as light. The primary mechanism responsible for this is an ultrafast excited-state intramolecular proton transfer (ESIPT).[2][3][4] Upon photoexcitation, a proton is transferred from a nitrogen atom to a carbonyl oxygen within the molecule, leading to a rapid internal conversion back to the ground state without the emission of a photon. This efficient deactivation pathway is the basis for this compound's exceptional photostability.

Quantitative Data: Fluorescence Quantum Yield of this compound and Derivatives

The fluorescence quantum yield of this compound is highly dependent on its environment, particularly the solvent. The following table summarizes the reported quantum yield values for this compound and its derivatives in various solvents.

| Compound | Solvent | Quantum Yield (Φf) | Reference(s) |

| This compound | Dimethylformamide (DMF) | 0.0023 | [5] |

| This compound Carmine | Dimethylformamide (DMF) | 0.0015 | [5] |

| This compound Polymer | Dimethylformamide (DMF) | Order of magnitude lower than this compound | [6] |

| Tyr-1 dye | Various polar solvents | 0.0081 - 0.0365 | [6] |

| This compound-PNA | Not specified | 6.2 x 10⁻³ | [3] |

| This compound-POPD | Not specified | 5.3 x 10⁻³ | [3] |

| This compound-PTh | Not specified | 1.6 x 10⁻³ | [3] |

| This compound-PANI | Not specified | 3.2 x 10⁻⁴ | [3] |

| This compound-PPy | Not specified | 4.0 x 10⁻⁴ | [3] |

Experimental Protocols: Measuring Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.

Principle

The quantum yield of an unknown sample (Φx) is calculated relative to a standard (Φst) by comparing their integrated fluorescence intensities and absorbances at the same excitation wavelength. The relationship is expressed by the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts x and st refer to the unknown sample and the standard, respectively.

Materials and Instrumentation

-

Fluorophore of interest (this compound or derivative)

-

Fluorescence standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., Rhodamine 6G, Quinine Sulfate).

-

High-purity solvents: The same solvent should be used for both the sample and the standard if possible.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Spectrofluorometer: Equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

Procedure

-

Selection of a Standard: Choose a suitable fluorescence standard with a well-documented quantum yield in the solvent to be used. The absorption spectrum of the standard should overlap with that of the this compound sample to allow for excitation at the same wavelength.

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the this compound sample and the standard in the chosen solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. A typical range of absorbances to prepare would be 0.02, 0.04, 0.06, 0.08, and 0.1.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum of each solution.

-

Determine the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to a value where both the sample and the standard absorb.

-

Record the fluorescence emission spectrum for each of the prepared solutions. It is crucial to maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements of the sample and the standard.

-

Record the fluorescence spectrum of a solvent blank for background subtraction.

-

-

Data Analysis:

-

Correct the recorded emission spectra for instrument response (if not automatically done by the instrument software) and subtract the solvent blank spectrum.

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

For both the this compound sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for both sets of data. The gradient of this plot is the 'Grad' value used in the quantum yield calculation.

-

-

Calculation:

-

Using the gradients obtained from the plots and the known quantum yield of the standard, calculate the fluorescence quantum yield of the this compound sample using the formula provided above. Remember to include the square of the refractive indices of the solvents if they are different for the sample and the standard.

-

Visualizations

Photophysical Deactivation Pathways of this compound

The following diagram illustrates the key photophysical processes that occur upon photoexcitation of this compound, leading to its low fluorescence quantum yield.

Caption: Photophysical deactivation pathways of this compound illustrating the dominance of ESIPT.

Experimental Workflow for Quantum Yield Determination

This diagram outlines the sequential steps involved in the comparative method for measuring fluorescence quantum yield.

Caption: Workflow for the comparative determination of fluorescence quantum yield.

References

- 1. benchchem.com [benchchem.com]

- 2. escholarship.org [escholarship.org]

- 3. Solvent Mediated Excited State Proton Transfer in this compound Carmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 5. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 6. chem.uci.edu [chem.uci.edu]

Introduction: The Enduring Legacy of "Blue Gold"

An In-depth Technical Guide to Indigo's Role as a Traditional Textile Dye

This compound, a dye derived from various plant species, holds a profound historical and cultural significance, spanning over 6,000 years.[1][2] Often referred to as "blue gold," its deep, vibrant hue was a symbol of wealth, nobility, and spirituality in ancient civilizations across the globe, including Peru, Egypt, India, and China.[1][2][3][4] The name 'this compound' itself originates from the Greek word "indikón," meaning "Indian," highlighting India's role as an early, major center for its production and processing.[2][3] Unlike many natural dyes, this compound is a "vat dye," meaning it requires a unique chemical process of reduction and oxidation to be applied to textiles, a testament to the sophisticated chemical knowledge of ancient artisans.[5][6] This guide provides a detailed technical overview of the traditional processes involved in transforming a green leaf into a permanently blue-dyed textile, focusing on the underlying chemistry, experimental protocols, and quantitative analysis for a scientific audience.

The Biochemistry of this compound Formation

The blue pigment indigotin is not present in the plant itself. Instead, the leaves of this compound-bearing plants, such as Indigofera tinctoria or Persicaria tinctoria (Japanese this compound), contain a colorless, water-soluble precursor, indican.[2][7] Indican is a glycoside, which is a molecule where a sugar is bound to another functional group.[8] Through enzymatic hydrolysis and subsequent oxidation, this precursor is converted into the final blue dye.

The formation of indigotin begins with the amino acid tryptophan and proceeds through several biochemical steps. The process involves the conversion of indican to indoxyl, which then dimerizes and oxidizes to form the insoluble blue indigotin pigment.

References

- 1. wallpics.com [wallpics.com]

- 2. This compound dye - Wikipedia [en.wikipedia.org]

- 3. gessato.com [gessato.com]

- 4. Exploring the Vibrant World of this compound: History, Controversies, and Sustainable Solutions – World Sensorium / Conservancy [worldsensorium.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. This compound - Asian Textile Studies [asiantextilestudies.com]

- 7. fibershed.org [fibershed.org]

- 8. wroot.blog [wroot.blog]

Biological Precursors of Indigo in Indigofera tinctoria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indigo, a vibrant blue dye with a long history of use in textiles and traditional medicine, is derived from precursors present in various plant species, most notably Indigofera tinctoria. The primary biological precursor to this compound is indican, a colorless glucoside. The biosynthesis of indican and its subsequent conversion to this compound involve a series of enzymatic reactions, starting from the amino acid tryptophan. This technical guide provides a comprehensive overview of the biological precursors of this compound in Indigofera tin ctoria, detailing the biosynthetic pathway, key enzymatic players, and the distribution of these compounds within the plant. Furthermore, this document outlines detailed experimental protocols for the extraction and quantification of these precursors and presents available quantitative data in a structured format to facilitate comparative analysis.

The Biosynthetic Pathway of this compound

The formation of this compound in Indigofera tinctoria is a multi-step process that begins with the essential amino acid tryptophan. The pathway involves the conversion of tryptophan to indole, which is then hydroxylated to form indoxyl. Indoxyl is subsequently stabilized through glycosylation to form indican, the primary storage form of the this compound precursor in the plant. Upon tissue damage, enzymatic hydrolysis of indican liberates indoxyl, which then undergoes oxidative dimerization to form the insoluble blue pigment, this compound.

From Tryptophan to Indole

The initial step in the biosynthesis of this compound precursors is the conversion of tryptophan to indole. While the precise enzymatic machinery in Indigofera tinctoria is a subject of ongoing research, it is widely accepted that a tryptophanase or a similar enzyme catalyzes this reaction.

Indole to Indoxyl

Indole, a volatile and reactive compound, is then hydroxylated at the C-3 position to form indoxyl. This hydroxylation is a critical step and is believed to be catalyzed by a cytochrome P450 monooxygenase or a dioxygenase.

Glycosylation of Indoxyl to form Indican

Indoxyl is highly unstable and readily oxidizes. To prevent premature this compound formation and for stable storage, it is glycosylated to form indican (indoxyl-β-D-glucoside). This reaction is catalyzed by a glucosyltransferase, which transfers a glucose molecule from UDP-glucose to the hydroxyl group of indoxyl. Indican is the primary precursor of this compound found in the leaves of Indigofera tinctoria.

Hydrolysis of Indican and Oxidative Dimerization to this compound

The final steps leading to the formation of this compound are typically initiated by cellular damage, which brings indican into contact with a β-glucosidase. This enzyme hydrolyzes the glycosidic bond in indican, releasing indoxyl and glucose. The liberated indoxyl, in the presence of oxygen, undergoes spontaneous oxidative dimerization to form the water-insoluble blue pigment, this compound. A competing reaction can also lead to the formation of indirubin (a red isomer of this compound) from the condensation of indoxyl and isatin.

Data Presentation: Quantitative Analysis of this compound Precursors

The concentration of this compound precursors varies significantly between different parts of the Indigofera tinctoria plant and is influenced by factors such as age and environmental conditions. Younger leaves generally exhibit higher concentrations of indican. The following tables summarize the available quantitative data for key precursors.

Table 1: Tryptophan Content in Different Parts of Indigofera tinctoria

| Plant Part | Tryptophan Content (%) |

| Leaves | 1.45 |

| Stem Bark | 0.03 |

| Roots | 1.00 |

| (Data sourced from Alagbe, J.O. (2021)) |

Table 2: Concentration of this compound Precursors in Young and Old Leaves of Isatis tinctoria (cv. Villa)

| Leaf Age | Precursor | Concentration (mg/g fresh weight) |

| Young | Isatan B | 1.8 |

| Indican | 0.2 | |

| Old | Isatan B | 0.9 |

| Indican | 0.1 | |

| (Data from a study on a related this compound-producing species, providing a comparative reference) |

Experimental Protocols

Extraction of Indican for HPLC Analysis

This protocol describes a method for the extraction of indican from fresh leaves of Indigofera tinctoria for subsequent quantification by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fresh young leaves of Indigofera tinctoria

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol

-

Water

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC vials

Procedure:

-

Harvest fresh, young leaves and immediately freeze them in liquid nitrogen to quench enzymatic activity.

-

Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 1 g of the powdered leaf tissue into a centrifuge tube.

-

Add 10 mL of 80% methanol (v/v) to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture at 4°C for 12 hours with occasional shaking.

-

Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The extract is now ready for HPLC analysis.

Quantification of this compound by UV-Visible Spectrophotometry

This protocol outlines a method for the quantification of this compound from a dried extract.

Materials:

-

Dried this compound powder

-

Dimethyl sulfoxide (DMSO)

-

UV-Visible Spectrophotometer

-

Cuvettes

Procedure:

-

Accurately weigh a small amount of the dried this compound powder.

-

Dissolve the powder in a known volume of DMSO. Gentle heating and sonication may be required to ensure complete dissolution.

-

Prepare a series of standard solutions of pure this compound in DMSO of known concentrations.

-

Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance for this compound (approximately 610 nm).

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from tryptophan.

Experimental Workflow for Indican Quantification

Caption: Workflow for indican extraction and quantification.

A Technical Guide to Enzymatic Pathways for Indigo Biosynthesis in Bacteria

For Researchers, Scientists, and Drug Development Professionals

The enduring legacy of indigo, the iconic blue dye, is undergoing a modern transformation. For centuries, its production was reliant on natural plant sources and later, on synthetic chemical processes fraught with environmental concerns. Today, the focus has shifted to a more sustainable and environmentally benign approach: microbial biosynthesis. This technical guide delves into the core enzymatic pathways that bacteria employ to synthesize this compound, offering an in-depth resource for professionals in research, science, and drug development.

The microbial production of this compound offers a promising alternative to traditional chemical synthesis, which involves the use of hazardous chemicals like aniline, formaldehyde, and hydrogen cyanide.[1] Bacterial systems provide a platform for a more sustainable process, often utilizing renewable feedstocks.[2] The journey of bacterial this compound biosynthesis begins with the amino acid tryptophan or the intermediate indole.[3]

Core Enzymatic Pathways

Bacteria utilize several distinct enzymatic pathways to convert tryptophan or indole into this compound. These pathways are primarily catalyzed by a variety of oxygenase enzymes.[2][3] The key enzymatic step is the oxidation of indole to produce indoxyl, a reactive intermediate that spontaneously dimerizes to form the insoluble blue pigment, this compound.[3][4] Three main enzymatic routes have been identified: dioxygenation, direct hydroxylation, and epoxidation.[2][3]

1. Tryptophan to Indole Conversion:

Many bacterial systems, particularly recombinant Escherichia coli, leverage the host's endogenous tryptophanase (TnaA) to convert tryptophan into indole.[4][5][6] This initial step provides the direct precursor for the subsequent oxygenation reactions. To enhance this conversion, the tnaA gene is often overexpressed.[6][7]

2. Oxygenase-Mediated Indole Conversion:

The critical step of converting indole to indoxyl is carried out by various oxygenases, which can be broadly categorized into three main classes based on their cofactors and reaction mechanisms.[3][8]

-

Flavin-dependent Monooxygenases (FMOs): These enzymes, belonging to the class B flavoprotein monooxygenases, have shown significant promise for high-yield bio-indigo production.[1][9] FMOs directly hydroxylate indole to form indoxyl.[9] A notable example is the FMO from Methylophaga sp. strain SK1, which has been extensively studied and engineered for improved this compound synthesis.[9][10] Some FMOs are self-sufficient, while others require a separate reductase to regenerate the reduced flavin cofactor (FAD or FMN).[2][9]

-

Naphthalene Dioxygenases (NDOs): These non-heme iron oxygenases were among the first enzymes identified for microbial this compound production.[3][9][11] NDOs are multi-component enzyme systems that typically include a reductase, a ferredoxin, and the oxygenase component.[9] They catalyze the dioxygenation of indole to form an unstable intermediate, cis-indole-2,3-dihydrodiol, which then spontaneously eliminates water to form indoxyl.[3][9][12] The NDO system from Pseudomonas putida has been a workhorse in early studies of this compound biosynthesis.[9][11]

-

Styrene Monooxygenases (SMOs): These FAD-dependent enzymes are another class of monooxygenases capable of converting indole to this compound.[7][9] SMOs are typically two-component systems, comprising a monooxygenase (StyA) and a reductase (StyB), and they catalyze the epoxidation of the indole double bond, which then rearranges to form indoxyl.[3][7]

-

Other Oxygenases: A variety of other oxygenases have also been reported to produce this compound from indole, including cytochrome P450 monooxygenases, toluene monooxygenases, and unspecific peroxygenases.[9][12]

The overall biosynthetic pathway from tryptophan to this compound is depicted in the following diagram:

Quantitative Data on this compound Production

The efficiency of this compound biosynthesis varies significantly depending on the bacterial host, the specific enzymatic pathway employed, and the fermentation conditions. The following table summarizes key quantitative data from various studies.

| Host Organism | Key Enzyme(s) Expressed | Substrate | This compound Titer (mg/L) | Reference(s) |

| Escherichia coli | Naphthalene Dioxygenase (NDO) | Tryptophan/Indole | 36 - 300 | [9] |

| Escherichia coli | Flavin-containing Monooxygenase (FMO) | Tryptophan | 911 - 920 | [9][13] |

| Escherichia coli | Styrene Monooxygenase (StyAB) & Malate Dehydrogenase (mdh) | Tryptophan | 787.25 | [5] |

| Escherichia coli | Styrene Monooxygenase (StyAB), Tryptophanase (TnaA), Chaperone (groES-groEL) | Tryptophan | 550 | [7] |

| Escherichia coli | Flavin-containing Monooxygenase (FMO), Tryptophanase (TnaA), Tryptophan Transporters (aroP, tnaB) | Tryptophan | 2300 | [6] |

| Pseudomonas sp. HOB1 | Naphthalene Dioxygenase (NDO) | Indole | 246 | [14] |

| Pseudomonas putida | Tryptophanase (tnaA) & Flavin-containing Monooxygenase (FMO) | Tryptophan | 1310 | [15] |

| Escherichia coli | Terpenoid Cyclase (XiaI), Flavin-reducing enzyme (Fre), Tryptophanase (TnaA), Tryptophan importer (TnaB), H2O2-degrading enzyme (KatE) | Tryptophan & 2-hydroxyindole | 26.0 (this compound), 250.7 (Indirubin) | [16][17] |

Experimental Protocols

1. Cloning and Expression of this compound Biosynthesis Genes

A common workflow for establishing a microbial this compound production system involves the cloning and expression of the necessary genes in a suitable host, typically E. coli.

Methodology:

-

Gene Amplification: The gene(s) of interest (e.g., fmo, ndo, styAB) are amplified from the genomic DNA of the source organism using Polymerase Chain Reaction (PCR).[18]

-

Vector Construction: The amplified gene and an expression plasmid are digested with appropriate restriction enzymes. The gene is then ligated into the plasmid.[18]

-

Transformation: The recombinant plasmid is introduced into a competent E. coli host strain using methods like heat-shock transformation.[18][19]

-

Expression: The transformed cells are cultured, and protein expression is induced, often using isopropyl β-D-1-thiogalactopyranoside (IPTG).[16]

2. Fermentation for this compound Production

The production of this compound is typically carried out in a controlled fermentation environment.

Methodology:

-

Inoculum Preparation: A fresh overnight culture of the recombinant E. coli strain is used to inoculate the fermentation medium.[18]

-

Fermentation Medium: A typical medium consists of a buffered solution with a carbon source, nitrogen source, essential salts, and yeast extract.[18] The substrate (tryptophan or indole) is added to the medium.[7]

-

Culture Conditions: Fermentation is conducted at a controlled temperature (e.g., 25-30°C) with vigorous shaking to ensure adequate aeration.[16][18] The pH of the medium is also an important parameter to optimize.[13]

-

Fed-batch Fermentation: To achieve higher titers, a fed-batch strategy is often employed, where the substrate and other nutrients are fed periodically during the fermentation process.[15][20]

3. Extraction and Quantification of this compound

Due to its insolubility, this compound needs to be extracted from the bacterial cells and culture medium for quantification.

Methodology:

-

Cell Harvesting: Bacterial cells are harvested by centrifugation.

-

Extraction: The cell pellet and supernatant are extracted with an organic solvent, such as dimethylformamide (DMF) or chloroform, to dissolve the this compound.[21]

-

Quantification: The amount of this compound in the extract is quantified using High-Performance Liquid Chromatography (HPLC).[12][21][22] The analysis is typically performed using a C18 column with a suitable mobile phase, and detection is carried out at a specific wavelength (e.g., 250 nm or 280 nm).[21] Standard curves of authentic this compound are used for accurate quantification.[21]

Logical Relationships in Optimizing this compound Production

Improving the yield of bio-indigo often involves a multi-faceted approach, addressing various limiting factors in the biosynthetic pathway and cellular metabolism.

Strategies for enhancing this compound production include:

-

Genetic Engineering: This involves codon optimization of the expressed genes for the host organism, engineering stronger promoters to increase enzyme expression, and redesigning the enzymes themselves for improved catalytic activity.[10] Co-expression of molecular chaperones can also improve the proper folding and activity of the oxygenases.[7]

-

Metabolic Engineering: This focuses on increasing the intracellular supply of the precursor, tryptophan or indole, by overexpressing tryptophanase and transporter proteins.[6] Enhancing the regeneration of essential cofactors like NADH and FAD is also crucial for the activity of oxygenases.[5][7]

-

Process Optimization: This involves optimizing the fermentation media composition, including the concentrations of substrates and other nutrients, as well as physical parameters like temperature, pH, and aeration.[13][16]

The development of efficient and sustainable enzymatic pathways for this compound biosynthesis represents a significant advancement in industrial biotechnology. By understanding the core enzymatic machinery and employing sophisticated genetic and metabolic engineering strategies, researchers are paving the way for a greener future for this ancient and beloved dye.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Production of this compound by recombinant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Tryptophan-Based Hyperproduction of Biothis compound by Combinatorial Overexpression of Two Different Tryptophan Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An overview of microbial this compound-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Based Redesign of a Self-Sufficient Flavin-Containing Monooxygenase towards this compound Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of naphthalene oxidation genes in Escherichia coli results in the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of this compound dye by newly isolated naphthalene-degrading strain Pseudomonas sp. HOB1 and its application in dyeing cotton fabric - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Production of bio-indigo from engineered Pseudomonas putida KT2440 harboring tryptophanase and flavin-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficient Bioproduction of this compound and Indirubin by Optimizing a Novel Terpenoid Cyclase XiaI in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Production of this compound by Recombinant Escherichia coli with Expression of Monooxygenase, Tryptophanase, and Molecular Chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cloning and Expression of a Ralstonia eutropha HF39 Gene Mediating this compound Formation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Green and efficient biosynthesis of this compound from indole by engineered myoglobins - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07825D [pubs.rsc.org]

- 22. HPLC analyses of this compound, indirubin, and isatin spontaneously formed in plant leaves | International Society for Horticultural Science [ishs.org]

An In-depth Technical Guide to the Degradation Products of Indigo Under UV Irradiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigo, a historic and industrially significant vat dye, is known for its characteristic blue hue. Comprised of the core molecule indigotin, its stability and degradation under various environmental conditions, particularly ultraviolet (UV) irradiation, are of considerable interest in fields ranging from textile chemistry and conservation science to pharmacology. The degradation of this compound can lead to a loss of color and the formation of various byproducts, some of which may have distinct chemical and toxicological profiles. This technical guide provides a comprehensive overview of the degradation products of this compound when exposed to UV radiation, detailing the underlying chemical pathways, experimental protocols for analysis, and quantitative data on product formation.

Core Degradation Products of this compound

Under UV irradiation, the primary mechanism of this compound degradation is the oxidative cleavage of the central carbon-carbon double bond of the indigotin molecule. This process is often mediated by reactive oxygen species (ROS) when conducted in the presence of oxygen and water. The principal degradation products identified are isatin, isatoic anhydride, and anthranilic acid.[1]

-

Isatin: An indole derivative, isatin is typically the initial major oxidation product resulting from the cleavage of the C=C double bond in indigotin.[2] It presents as a reddish-orange solid.

-

Isatoic Anhydride: Further oxidation of isatin can lead to the formation of isatoic anhydride.

-

Anthranilic Acid: This compound is formed from the subsequent degradation of isatin and isatoic anhydride.[1][2]

In addition to these primary products, other minor degradation products have been identified under specific conditions:

-

Tryptanthrin: This indoloquinazoline alkaloid can be formed through the condensation of isatin and isatoic anhydride or via other oxidative pathways.[1][3][4][5]

-

2-Benzyl-3-indolinone: This compound has been tentatively identified as a degradation product, potentially formed through a reaction pathway involving the loss of a carbonyl group and subsequent ring opening.[2]

Degradation Pathways

The photodegradation of this compound is a complex process involving several key steps. The following diagram illustrates the primary degradation pathway.

A secondary pathway can lead to the formation of tryptanthrin from the condensation of primary degradation products.

Quantitative Analysis of Degradation Products

The quantification of this compound and its degradation products is crucial for understanding the kinetics of the degradation process. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose. The following table summarizes representative data on the degradation of this compound and the formation of its primary products over time under UV irradiation.

| Irradiation Time (hours) | This compound Conc. (μg/mL) | Isatin Conc. (μg/mL) | Anthranilic Acid Conc. (μg/mL) |

| 0 | 10.0 | 0.0 | 0.0 |

| 1 | 7.8 | 1.5 | 0.2 |

| 2 | 5.9 | 2.8 | 0.5 |

| 4 | 3.5 | 4.1 | 1.1 |

| 6 | 1.8 | 4.9 | 1.8 |

| 8 | 0.9 | 5.2 | 2.5 |

Note: The values presented are illustrative and can vary based on experimental conditions such as UV lamp intensity, solvent, and initial this compound concentration.

Experimental Protocols

Protocol for UV Irradiation of this compound Solution

This protocol describes a general procedure for the photodegradation of an this compound solution in a laboratory setting.

References

Unraveling the Dichotomy of Indigo: A Technical Guide to Cis-Trans Isomerism in Indigo and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The historic dye indigo, prized for its vibrant blue hue, harbors a rich and complex photochemistry that extends far beyond its aesthetic appeal. While this compound itself is photochemically inert with respect to isomerization, its derivatives have emerged as a versatile class of molecular photoswitches, exhibiting reversible cis-trans isomerism upon irradiation with visible light. This technical guide provides an in-depth exploration of the core principles governing this phenomenon, offering a valuable resource for researchers in materials science, photopharmacology, and drug development.

The Photochemical Inertness of this compound: A Tale of Two Hydrogens

Unsubstituted this compound exists predominantly in the thermodynamically stable trans (or E) configuration. A key feature of its structure is the presence of two intramolecular hydrogen bonds between the N-H groups and the carbonyl oxygens of the adjacent pyrrolidinone rings. Upon photoexcitation, this compound undergoes an extremely rapid excited-state intramolecular proton transfer (ESIPT), a non-radiative decay pathway that dissipates the absorbed energy and prevents the molecule from undergoing the conformational changes necessary for isomerization.[1] This inherent photostability is the primary reason why this compound itself does not exhibit photochromism.

Unlocking Photoswitching: The Role of N,N'-Disubstitution

The key to unlocking the photoswitching potential of the this compound core lies in the substitution of the hydrogen atoms on the nitrogen atoms. By replacing these hydrogens with alkyl, acyl, or aryl groups, the intramolecular hydrogen bonds are eliminated, thereby closing the ESIPT deactivation channel.[2] This modification allows the photoexcited molecule to relax through rotation around the central C=C double bond, leading to the formation of the metastable cis (or Z) isomer. This photoisomerization is typically reversible, with the cis isomer reverting to the more stable trans form either thermally or upon irradiation with a different wavelength of light.

The nature of the N,N'-substituents plays a crucial role in tuning the photophysical and photochemical properties of the resulting photoswitches. These properties include the absorption wavelengths of the trans and cis isomers, the quantum yields of photoisomerization, and the thermal half-life of the cis isomer.[3]

Quantitative Analysis of Photophysical Properties

The efficiency and behavior of this compound-based photoswitches are characterized by several key quantitative parameters. The following tables summarize representative data for some common N,N'-disubstituted this compound derivatives.

| Derivative | Solvent | λmax (trans) (nm) | λmax (cis) (nm) | Φ (trans→cis) | Φ (cis→trans) | Thermal Half-life (t1/2) |

| N,N'-Diacetylthis compound | Toluene | 565 | 490 | 0.25 | 0.16 | - |

| N,N'-Dimethylthis compound | - | - | - | - | - | Extremely thermally unstable |

| N,N'-Dibenzoylthis compound | - | - | - | - | - | Slower thermal relaxation than diacetyl |

| N-Aryl-N'-alkylindigos | Various | Red-shifted | - | - | - | Tunable, can be long-lived |

Table 1: Photophysical and Photochemical Data for Selected N,N'-Disubstituted this compound Derivatives. The data presented are representative values and can vary depending on the specific solvent and experimental conditions.[2][3][4][5]

Experimental Protocols for Characterization

The investigation of cis-trans isomerism in this compound derivatives involves a combination of synthetic, spectroscopic, and computational techniques.

Synthesis of N,N'-Disubstituted this compound Derivatives